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molecular formula C9H13NO3 B8673814 ethyl 3-amino-3-(furan-3-yl)propanoate

ethyl 3-amino-3-(furan-3-yl)propanoate

Cat. No. B8673814
M. Wt: 183.20 g/mol
InChI Key: GPICNQGICXGSGZ-UHFFFAOYSA-N
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Patent
US06028223

Procedure details

A suspension of 3-furancarboxaldehyde (8.6 ml), malonic acid monoethyl ester (15.8 g) and ammonium acetate (9.6 g) in isopropyl alcohol (200 ml) was heated to reflux under nitrogen. After 5 hours, the excess solvent was removed under reduced pressure and the semi-solid was treated with H2O (250 ml) and acidified to pH 2 using 12N HCl. The aqueous layer was washed with CH2Cl2 (2×100 ml). The aqueous layer was neutralized to pH>9 with K2CO3. The product was extracted with CH2Cl2 (2×100 ml). The organic layer was dried over Na2SO4 and the excess solvent was removed under reduced pressure to give ethyl β-aminofuran-3-propanoate (5 g) as a golden oil. The MS and 1H-NMR were consistent with the desired product.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[CH2:8]([O:10][C:11](=[O:16])[CH2:12]C(O)=O)[CH3:9].C([O-])(=O)C.[NH4+:21]>C(O)(C)C>[NH2:21][CH:6]([C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)[CH2:12][C:11]([O:10][CH2:8][CH3:9])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
8.6 mL
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
15.8 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
CUSTOM
Type
CUSTOM
Details
the excess solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the semi-solid was treated with H2O (250 ml)
WASH
Type
WASH
Details
The aqueous layer was washed with CH2Cl2 (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2 (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the excess solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC(CC(=O)OCC)C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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